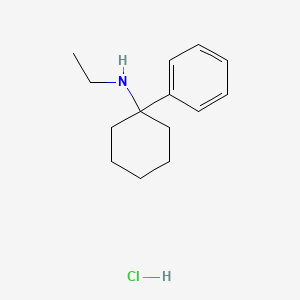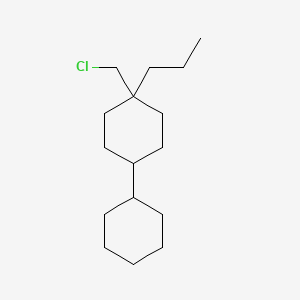
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid
Descripción general
Descripción
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a phenylboronic acid core with a benzyloxycarbonylamino group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is phenylboronic acid, which undergoes a reaction with a benzyloxycarbonylamino group.
Protection and Activation: : The phenylboronic acid is protected using a benzyloxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: : The protected phenylboronic acid is then coupled with an amine group to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Boronic Esters: : Formed through oxidation reactions.
Reduced Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Produced through substitution reactions.
Aplicaciones Científicas De Investigación
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: has several scientific research applications:
Chemistry: : Used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: is unique due to its specific structural features and reactivity. Similar compounds include:
Phenylboronic Acid: : A simpler boronic acid without the benzyloxycarbonylamino group.
Boronic Esters: : Derivatives of boronic acids with ester groups.
Boronic Acids with Different Substituents: : Compounds with various substituents on the phenyl ring or boronic acid group.
These compounds share the boronic acid core but differ in their substituents and reactivity, highlighting the uniqueness of This compound .
Propiedades
IUPAC Name |
[2-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c18-15(21-11-12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(19)20/h1-9,19-20H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQHJRBYUATSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744520 | |
| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070894-20-0 | |
| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1511460.png)


![6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B1511466.png)







![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)
